(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
Brand Name:
Vulcanchem
CAS No.:
19947-47-8
VCID:
VC0012251
InChI:
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES:
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C13H19NO9
Molecular Weight:
333.29 g/mol
(+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol
CAS No.: 19947-47-8
Main Products
VCID: VC0012251
Molecular Formula: C13H19NO9
Molecular Weight: 333.29 g/mol
CAS No. | 19947-47-8 |
---|---|
Product Name | (+-)-4-(1-Hydroxy-2-(methylamino)ethyl)-1,2-benzenediol |
Molecular Formula | C13H19NO9 |
Molecular Weight | 333.29 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Standard InChI | InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Standard InChIKey | YLXIPWWIOISBDD-LREBCSMRSA-N |
Isomeric SMILES | CNCC(C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
PubChem Compound | 89249 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume